![molecular formula C11H10N2O2 B016379 5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid CAS No. 91138-00-0](/img/structure/B16379.png)
5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid
Overview
Description
5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid is a biologically important pyrazole-4-carboxylic acid derivative . It is a laboratory chemical and is not recommended for food, drug, pesticide, or biocidal product use .
Synthesis Analysis
The starting material, 5-methyl-1-phenyl-1H-4-pyrazolecarboxylate, is obtained by the cyclocondensation of ethyl acetoacetate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and phenylhydrazine . Upon basic hydrolysis, it yields the corresponding acid .Molecular Structure Analysis
The compound is characterized by 1H and 13C NMR (solution in DMSO), Fourier transform infrared (FT-IR) spectroscopy, thermo gravimetric analysis, and by single-crystal X-ray diffraction technique . The single crystals of the compound were obtained at room temperature by slow evaporation of ethanol as solvent and crystallized in the space group P21/n of the monoclinic system .Chemical Reactions Analysis
The experimental FT-IR and 1H and 13C NMR chemical shifts have been compared to those calculated by means of density functional theory (DFT) at the B3LYP/TZ2P level of theory . The continuum-like screening model was used for geometry optimization of a single molecule and for subsequent calculations of NMR shielding constants in solution (DMSO) .Physical And Chemical Properties Analysis
The compound has a molecular weight of 188.18 . It is a solid with a melting point of 278 °C (dec.) (lit.) .Scientific Research Applications
Structural and Spectral Investigations
The compound has been the subject of combined experimental and theoretical studies . These studies have focused on the structural, spectral, and theoretical aspects of the compound . The compound was characterized by 1H and 13C NMR (solution in DMSO), Fourier transform infrared (FT-IR) spectroscopy, thermo gravimetric analysis, and by single-crystal X-ray diffraction technique .
Biological Importance
The compound is one of the biologically important pyrazole-4-carboxylic acid derivatives . Pyrazoles are the most important privileged scaffolds found in biologically active molecules and agrochemicals .
Drug Development
The pyrazole ring occurs as the core moiety in a variety of leading drugs such as Celebrex, Viagra, and Rimonabant . This class of compounds and its derivatives have been described as useful synthons of various heterocycles .
Treatment of Diseases
Pyrazole, and most of its analogues, have been applied to treat inflammatory , diabetic , cancer , bacterial , and analgesic diseases.
Modification of Bioactivities
Modification of the structural profile by altering the 1-, 3-, or 4-position substituent in the pyrazole ring affects some bioactivities remarkably . The incorporation of acid group into organic molecules, including pyrazole derivatives, has a potential to modify the bioactivities .
Synthesis of Aminomethylpyrazoles
The compound can be used as a reactant for the synthesis of (aminomethyl)pyrazoles by reductive amination as Smoothened antagonists for hair inhibition .
Synthesis of ORL1 Receptor Antagonists
It can also be used in the synthesis of ORL1 receptor antagonists based on N-biarylmethyl spiropiperidine .
Preparation of Pharmacologically Active Dialkylamino (Phenyl-1H-Pyrazolyl)Butanols
The compound can be used in the preparation of pharmacologically active dialkylamino (phenyl-1H-pyrazolyl)butanols .
Mechanism of Action
Target of Action
It has been used as a reactant for the synthesis of (aminomethyl)pyrazoles, which act as antagonists for the smoothened (smo) receptor . The Smo receptor plays a crucial role in the Hedgehog signaling pathway, which is involved in the regulation of cell growth and differentiation .
Mode of Action
Its derivatives have shown to inhibit the smo receptor, thereby affecting the hedgehog signaling pathway . The inhibition of this pathway can lead to changes in cell growth and differentiation.
Biochemical Pathways
Its derivatives have been implicated in the modulation of the hedgehog signaling pathway . This pathway plays a crucial role in embryonic development and adult tissue homeostasis. Its dysregulation can lead to various diseases, including cancer .
Result of Action
Its derivatives have shown to inhibit the smo receptor, leading to changes in cell growth and differentiation .
Safety and Hazards
properties
IUPAC Name |
5-methyl-1-phenylpyrazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-8-10(11(14)15)7-12-13(8)9-5-3-2-4-6-9/h2-7H,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USSMIQWDLWJQDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00238422 | |
Record name | 5-Methyl-1-phenylpyrazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00238422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid | |
CAS RN |
91138-00-0 | |
Record name | 5-Methyl-1-phenylpyrazole-4-carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091138000 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Methyl-1-phenylpyrazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00238422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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